molecular formula C22H21BrClNO4 B11011868 N-(4-bromo-3-methylphenyl)-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(4-bromo-3-methylphenyl)-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11011868
M. Wt: 478.8 g/mol
InChI Key: YRUGARJUFDBYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a brominated phenyl group, a butyl-substituted chromenone moiety, and an acetamide linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Chromenone Formation: The chromenone moiety is synthesized separately through a series of reactions involving the cyclization of appropriate precursors.

    Coupling Reaction: The brominated phenyl compound is then coupled with the chromenone derivative using a suitable coupling agent under controlled conditions.

    Acetamide Formation: Finally, the acetamide linkage is introduced through an amidation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide would depend on its specific interactions with molecular targets. Potential pathways could involve:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction processes.

    DNA/RNA Interaction: The compound might bind to nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propionamide: Similar structure with a propionamide linkage instead of acetamide.

    N-(4-bromo-3-methylphenyl)-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]butyramide: Similar structure with a butyramide linkage.

Uniqueness

The uniqueness of N-(4-bromo-3-methylphenyl)-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H21BrClNO4

Molecular Weight

478.8 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C22H21BrClNO4/c1-3-4-5-14-9-22(27)29-19-11-20(18(24)10-16(14)19)28-12-21(26)25-15-6-7-17(23)13(2)8-15/h6-11H,3-5,12H2,1-2H3,(H,25,26)

InChI Key

YRUGARJUFDBYOK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC(=C(C=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.